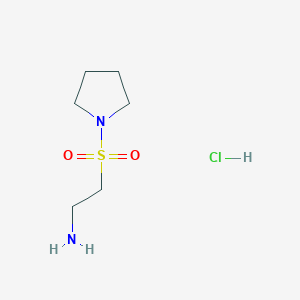

2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-3-6-11(9,10)8-4-1-2-5-8;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRSXSMTNVHNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31644-53-8 | |

| Record name | Ethanamine, 2-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31644-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Aplicaciones Científicas De Investigación

2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride is used in various scientific research applications:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: Studying the biological activity of pyrrolidine derivatives in various biological systems.

Medicine: Investigating potential therapeutic applications, such as in the development of new drugs.

Industry: Used as an intermediate in the production of other chemical compounds.

Mecanismo De Acción

The mechanism by which 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride and analogous compounds:

Physicochemical Properties

- Solubility : The pyrrolidine sulfonyl group enhances water solubility compared to dopamine HCl (logP ~0.5) due to its polar sulfonamide moiety.

- Molecular Size : The piperidine derivative (CAS 1018307-27-1) has a higher molecular weight (242.77 g/mol) due to its bicyclic structure, which may influence blood-brain barrier permeability compared to the smaller pyrrolidine analogue .

Actividad Biológica

2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride, a compound with the chemical formula CHClNOS, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications based on diverse research findings.

This compound is characterized by its sulfonamide group, which is known to enhance the compound's solubility and interaction with biological targets. The compound's structure is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 202.72 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

1. Cellular Effects

Research indicates that this compound exhibits significant influence on various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in apoptosis and proliferation.

- Apoptosis Induction : The compound has been linked to the modulation of apoptotic pathways in cancer cells, which is critical for therapeutic applications. Studies have demonstrated that it can upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cell lines such as MCF-7 and A549 .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases, which play vital roles in cancer progression. For instance, its inhibitory effects on c-Met and VEGFR-2 kinases suggest its utility in targeting angiogenesis and tumor growth .

3. Dosage Effects

The biological activity of this compound varies significantly with dosage:

- Low Doses : Minimal toxicity observed, making it suitable for continued investigation in biochemical studies.

- High Doses : Potential for adverse effects necessitates careful monitoring during experimental applications .

Case Studies

Several studies have explored the effects of this compound in vitro and in vivo:

- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of the compound on various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability with IC values ranging from 10 μM to 20 μM depending on the cell line .

- Animal Model Research : In animal models, administration of the compound demonstrated a dose-dependent inhibition of tumor growth, highlighting its potential as an anticancer agent. The study also noted changes in biomarker levels associated with apoptosis and cell proliferation .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antiproliferative Activity | Significant reduction in viability of cancer cells (IC: 10-20 μM) |

| Apoptosis Mechanism | Upregulation of Bax; downregulation of Bcl-2 |

| Enzyme Inhibition | Potential inhibition of c-Met and VEGFR-2 kinases |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride typically involves:

- Formation of a sulfonyl intermediate bearing a suitable leaving group or reactive site.

- Introduction of the pyrrolidine ring via nucleophilic substitution or sulfonamide formation.

- Conversion to the hydrochloride salt to enhance stability and crystallinity.

Preparation via Chlorination and Oxidation of Mercaptoethylamine Derivatives

A well-documented approach involves the synthesis of a chlorinated sulfonyl ethylamine intermediate, which can be adapted to prepare the pyrrolidine sulfonyl ethanamine hydrochloride by analogous chemistry. The key steps are:

Step 1: Formation of 2-(2'-Hydroxyethylmercapto)ethylamine

- React 2-aminoethyl hydrogen sulfate with 2-mercaptoethanol under basic conditions (using potassium hydroxide) in a solvent such as 2-propanol.

- Maintain reaction temperature around 30-50 °C and stir for approximately 12 hours to obtain 2-(2'-hydroxyethylmercapto)ethylamine.

- Purify by filtration and distillation under reduced pressure.

Step 2: Chlorination and Oxidation to 2-(2'-Chloroethylsulfonyl)ethylamine Hydrochloride

- Slowly add the hydroxyethylmercapto compound to concentrated hydrochloric acid in an ice bath.

- Pass chlorine gas through the mixture at 30-40 °C for about 3 hours to effect chlorination and oxidation.

- Remove excess hypochlorite by sodium hydrosulfite treatment.

- Crystallize the product by adding 2-propanol and filter to obtain the hydrochloride salt with high purity (~99%) and good yield (~92%).

This method is detailed in Korean patent KR100345464B1 and can be adapted to pyrrolidine derivatives by substituting the amine component accordingly.

| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 2-aminoethyl hydrogen sulfate, 2-mercaptoethanol, KOH, 2-propanol, 30-50 °C, 12 h | 2-(2'-hydroxyethylmercapto)ethylamine | ~88 | Not specified |

| 2 | Concentrated HCl, chlorine gas, 30-40 °C, 3 h, Na2S2O4 quench, 2-propanol crystallization | 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride | 92 | 99 |

Alternative Routes Involving Pyrrolidine Derivatives

Though direct literature on this compound is limited, related pyrrolidine derivatives have been synthesized through catalytic hydrogenation and sulfonylation reactions:

- Hydrogenation of nitromethylene pyrrolidine derivatives in the presence of palladium catalysts under controlled CO2/H2 atmospheres yields aminomethylpyrrolidine intermediates.

- These intermediates can be further functionalized by sulfonylation using sulfonyl chlorides or sulfonic acid derivatives to introduce the sulfonyl ethanamine moiety.

- The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

This method is exemplified in Russian patent RU2081111C1, which describes hydrogenation and salt formation processes for pyrrolidine amine derivatives, providing a potential synthetic pathway for related sulfonyl ethanamine compounds.

Protection-Deprotection Strategy for Pyrrolidine Sulfonyl Ethanamine

Another approach involves:

- Synthesis of protected pyrrolidine derivatives bearing carboxy or ester protective groups.

- Sulfonylation of the protected amine with appropriate sulfonyl reagents in solvents such as acetone, chloroform, or tetrahydrofuran at room temperature or under mild heating.

- Removal of protective groups by hydrolysis (acidic or basic) or reduction to yield the free sulfonyl ethanamine.

- Conversion to hydrochloride salt via acid treatment.

This strategy is outlined in Chinese patent CN1024791C, which describes general methods for preparing pyrrolidine derivatives and their salts through elimination, hydrolysis, and reduction reactions in various solvents.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Mercaptoethylamine chlorination & oxidation | 2-aminoethyl hydrogen sulfate, 2-mercaptoethanol, HCl, Cl2, KOH, 2-propanol | High yield and purity, scalable | Requires handling chlorine gas |

| 2 | Catalytic hydrogenation & sulfonylation | Pd catalyst, CO2/H2 gas mixture, sulfonyl chloride, acid/base treatment | Selective, adaptable to pyrrolidine | Complex catalyst setup |

| 3 | Protection-deprotection & sulfonylation | Protective groups, sulfonyl reagents, hydrolysis/reduction, various solvents | Flexible functional group tolerance | Multi-step, longer synthesis time |

Research Findings and Practical Considerations

- The chlorination-oxidation method (Method 1) provides a robust route with yields up to 92% and product purity of 99%, suitable for industrial scale synthesis.

- Handling chlorine gas requires appropriate safety measures and reaction control to avoid over-oxidation or side reactions.

- Catalytic hydrogenation (Method 2) offers high selectivity (~84% reported for related pyrrolidine derivatives) and can be performed continuously in flow reactors, enhancing process efficiency.

- Protection-deprotection strategies (Method 3) allow for the synthesis of structurally diverse derivatives but involve additional purification steps and longer reaction times.

- Solvent choice and reaction temperature critically influence product yield and purity; common solvents include 2-propanol, chloroform, acetone, and tetrahydrofuran.

- Conversion to the hydrochloride salt improves compound stability and crystallinity, facilitating isolation and storage.

Q & A

Q. What are the optimal synthetic routes for 2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride, and how can reaction efficiency be improved?

The synthesis typically involves sulfonylation of pyrrolidine followed by coupling with ethanamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency .

- Catalyst use : Base catalysts like triethylamine neutralize HCl byproducts, improving yield .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions during sulfonamide bond formation . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical for isolating high-purity product .

Q. How can spectroscopic and chromatographic methods characterize this compound’s purity and structural integrity?

A multi-technique approach is recommended:

- NMR : H and C NMR confirm the pyrrolidine sulfonyl group (δ 3.2–3.5 ppm for N–CH₂ protons) and ethanamine backbone (δ 1.8–2.1 ppm for NH₂) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>98% by area normalization) .

- Mass spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak at m/z 207.1 (M+H) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in assay conditions or impurities. Mitigation strategies include:

- Standardized bioassays : Use一致的 cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .

- Impurity profiling : LC-MS identifies trace byproducts (e.g., unreacted pyrrolidine) that may interfere with biological activity .

- Computational validation : Molecular docking (AutoDock Vina) predicts binding affinities to targets like GPCRs, reconciling divergent experimental results .

Q. What strategies enable chiral resolution of derivatives for structure-activity relationship (SAR) studies?

Chirality in analogs can be achieved via:

- Chiral auxiliaries : (S)- or (R)-BINOL derivatives induce enantioselectivity during sulfonylation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to isolate enantiomers .

- HPLC with chiral columns : Polysaccharide-based CSPs (Chiralpak IA/IB) separate enantiomers using hexane/isopropanol mobile phases .

Q. How can binding affinities with biological targets be quantitatively assessed?

Advanced biophysical methods include:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) to measure real-time binding kinetics (K values) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Fluorescence polarization assays : Competitive binding studies using fluorescently labeled ligands (e.g., FITC-conjugated analogs) .

Methodological Considerations for Data Analysis

- Comparative assays : Cross-validate results using structurally related compounds (e.g., 2-(methylsulfonyl)ethanamine derivatives) to identify functional group contributions .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance in dose-response studies .

- Reaction optimization frameworks : Use ICReDD’s computational-experimental feedback loops to accelerate synthetic pathway discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.